molecular formula C9H11NOS2 B1320644 5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde CAS No. 937604-40-5

5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde

Cat. No. B1320644
CAS RN: 937604-40-5
M. Wt: 213.3 g/mol
InChI Key: MFVVVXGBDVAGDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, one-pot three-component reactions involving primary amines, carbon disulfide, and itaconic anhydride in water have been used to form related compounds .


Molecular Structure Analysis

Thiazinanes, the core structure in the compound, are important heterocyclic compounds. They are fully saturated thiazine six-membered rings containing two hetero-atoms, nitrogen and sulfur, in three isomeric structures [1,2]thiazinane, [1,3]thiazinane, and [1,4]thiazinane .


Chemical Reactions Analysis

The chemical reactivity of thiazinane derivatives has been a focus of research. These compounds have been used in the synthesis of a variety of drugs used in the treatment of diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4-(1,4-thiazinan-4-yl)benzenecarbaldehyde” has a molecular weight of 207.29 .

Scientific Research Applications

Anti-HIV Activity

Thiazinane derivatives have been shown to possess anti-HIV activity . The compound 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine , which shares a similar thiazinane structure, has demonstrated potential as an anti-AIDS treatment . This suggests that “5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde” could be explored for its efficacy in inhibiting HIV replication.

Analgesic Properties

Compounds with a thiazinane backbone, such as (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate , have exhibited analgesic activity . This indicates that “5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde” may be researched for its pain-relieving properties.

Antibacterial and Antifungal Activities

Thiazinane derivatives have been reported to be active against bacteria and fungi . Their role as high-quality reagents in the preparation of fine chemicals suggests that they can be important building blocks in the synthesis of compounds with antibacterial and antifungal applications .

Anti-inflammatory Activities

The compound has also shown to have anti-inflammatory activities and has been shown to inhibit prostaglandin synthesis . This property can be harnessed in the development of new anti-inflammatory drugs.

Chemical Synthesis Intermediates

“5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde” serves as a useful intermediate in the synthesis of fine chemicals. It is an important building block in the synthesis of compounds with a wide range of applications, including pharmaceuticals and agrochemicals .

Drug Development

Given its structural similarity to other bioactive thiazinane derivatives, “5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde” could be a valuable asset in drug development. Its reactivity and selectivity make it a potential candidate for creating novel therapeutic agents .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine has been shown to have anti-HIV activity by a mechanism that should work as anti-AIDS treatment .

Safety and Hazards

Safety information for similar compounds is available. For example, “5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine” has a safety information MSDS available .

properties

IUPAC Name

5-thiomorpholin-4-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS2/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVVVXGBDVAGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240989
Record name 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937604-40-5
Record name 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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